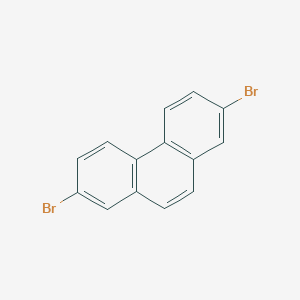

2,7-Dibromophenanthrene

Beschreibung

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused benzene (B151609) rings. acs.org While often studied for their environmental presence, their significance in contemporary chemical research lies in their unique electronic and structural properties. The extended π-conjugated systems of PAHs facilitate charge transport, making them fundamental components in the design of organic semiconductors. researchgate.netresearchgate.net Their rigid, planar structures can be exploited to create well-ordered molecular assemblies, a critical factor in the performance of electronic devices. The inherent reactivity of the aromatic rings also allows for a wide range of chemical modifications, enabling chemists to fine-tune the electronic and physical properties of the resulting materials. numberanalytics.com

The Phenanthrene (B1679779) Core in Organic Electronics and Materials Science

Among the vast family of PAHs, the phenanthrene scaffold has garnered considerable attention as a core structural motif in organic electronics and materials science. academie-sciences.frbeilstein-journals.org Phenanthrene's well-delocalized aromatic π-system provides a robust framework for building materials with desirable charge transport and luminescent properties. researchgate.netbenthamscience.com Its angular arrangement of three fused rings offers a distinct geometry compared to its linear isomer, anthracene, which can influence molecular packing and, consequently, the bulk electronic properties of a material. Phenanthrene and its derivatives have been extensively investigated for their applications as emitters in organic light-emitting diodes (OLEDs) and as active components in organic field-effect transistors (OFETs). academie-sciences.frbenthamscience.com The multiple reactive sites on the phenanthrene core allow for functionalization, which is crucial for tuning solubility, energy levels, and intermolecular interactions. researchgate.net

Positioning 2,7-Dibromophenanthrene and its Derivatives within Advanced Organic Synthesis

This compound stands out as a pivotal intermediate in the realm of advanced organic synthesis. The strategic placement of bromine atoms at the 2 and 7 positions makes it an exceptionally versatile building block. These bromine substituents are ideal leaving groups for a variety of cross-coupling reactions, most notably the Suzuki and Stille reactions. mdpi.com This reactivity allows for the facile extension of the π-conjugated system by introducing new aryl or vinyl groups, a key strategy in the design of materials for organic electronics.

The 2,7-substitution pattern is particularly significant as it allows for the linear extension of the conjugated backbone, which can lead to materials with enhanced charge mobility. For example, this compound has been used as a precursor in the synthesis of hole-transport materials for perovskite solar cells. acs.org In one such synthesis, it was reacted with a boronic acid ester derivative of a triphenylamine (B166846) via a Suzuki coupling reaction to create a larger, conjugated molecule with tailored electronic properties. acs.org Furthermore, its derivative, this compound-9,10-dione, serves as a crucial starting material for the synthesis of even more complex heterocyclic systems and conjugated polymers for applications in OFETs, OLEDs, and organic photovoltaics (OPVs). nsf.govrsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 62325-30-8 | academie-sciences.fr |

| Molecular Formula | C₁₄H₈Br₂ | academie-sciences.fr |

| Molecular Weight | 336.03 g/mol | academie-sciences.fr |

| Appearance | White Solid / Crystalline Powder | researchgate.netacademie-sciences.fr |

| Melting Point | 205 °C | researchgate.netacademie-sciences.fr |

| Purity | Min. 98.0% (GC) | academie-sciences.fr |

Scope and Research Imperatives

The continued exploration of this compound and its derivatives is driven by the demand for high-performance materials in organic electronics. Key research imperatives for the future include the development of novel and more efficient synthetic methodologies to access these compounds and their derivatives. numberanalytics.com While cross-coupling reactions are well-established, improving their efficiency, selectivity, and scalability remains a challenge. numberanalytics.com

A significant area of focus is the design and synthesis of new functionalized phenanthrenes for specific applications. This includes the creation of novel hole-transport materials, n-type semiconductors, and emissive materials for OLEDs. researchgate.netresearchgate.net Research is also directed towards understanding the structure-property relationships in these materials. For instance, investigating how different substituents at the 2 and 7 positions of the phenanthrene core affect the electronic properties, solubility, and solid-state packing of the resulting molecules is crucial for the rational design of new materials. nih.gov The development of phenanthrene-based materials with applications beyond electronics, such as in chemosensors, is another emerging area of interest. capes.gov.br The pursuit of these research goals will undoubtedly lead to the discovery of new materials with enhanced performance and a deeper understanding of the fundamental principles governing organic electronics. numberanalytics.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDWMVTZPZDKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC(=C3)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457765 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62325-30-8 | |

| Record name | 2,7-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,7 Dibromophenanthrene and Its Key Derivatives

Synthetic Pathways to 2,7-Dibromophenanthrene

The synthesis of this compound is not typically achieved through direct halogenation of the parent phenanthrene (B1679779) molecule due to regioselectivity challenges. Instead, multi-step sequences starting from pre-functionalized precursors are the more common and reliable approaches.

Direct electrophilic bromination of phenanthrene preferentially occurs at the electron-rich 9 and 10 positions, which constitute the most reactive double bond in the system. wikipedia.orgyoutube.com This inherent reactivity makes the selective synthesis of the 2,7-disubstituted isomer via direct bromination highly challenging.

The reaction of phenanthrene with molecular bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) typically leads to electrophilic substitution at the C9 position, yielding 9-bromophenanthrene. orgsyn.org Under different conditions, particularly in polar solvents like methanol, electrophilic addition across the 9,10-double bond is a significant competing reaction, forming products such as trans-9,10-dibromo-9,10-dihydrophenanthrene. researchgate.netyoutube.com The mechanism for aromatic substitution involves the generation of a positive bromine ion (or a polarized bromine molecule) which attacks the aromatic nucleus. epa.gov Due to the high electron density and the stability of the resulting intermediate sigma complex, which retains two intact benzene (B151609) rings, the reaction at the 9,10-positions proceeds readily, often without the need for a Lewis acid catalyst that is typically required for less reactive aromatics like benzene. youtube.com

The direct bromination of phenanthrene is an electrophilic addition or substitution reaction that proceeds under neutral or acidic conditions. Methodologies employing alkaline conditions for the direct halogenation of the phenanthrene core are not prominently reported in the scientific literature. While alkaline conditions (e.g., sodium hydroxide) are used in related syntheses involving the phenanthrene skeleton, such as the methylation of phenanthrene-9,10-diol via a two-phase alkylation, this represents a different class of reaction (nucleophilic substitution) on a pre-oxidized substrate. orgsyn.org

A more controlled and widely cited route to this compound involves a ring-enlargement strategy starting from 2,7-dibromofluorene. This multi-step synthesis circumvents the regioselectivity issues of direct bromination. The general sequence, based on the work of Brown and Bluestein, involves the following transformations:

Formylation: 2,7-Dibromofluorene is first reacted with a formylating agent, such as ethyl formate (B1220265) in the presence of a strong base like potassium ethoxide, to introduce a formyl group at the 9-position, yielding 2,7-dibromo-9-formylfluorene.

Reduction: The resulting aldehyde is then reduced to the corresponding alcohol, 2,7-dibromo-9-fluorenylcarbinol, using a reducing agent like sodium borohydride.

Ring Expansion: The crucial ring expansion is accomplished through a Wagner-Meerwein type rearrangement of the 9-fluorenylcarbinol. This rearrangement is typically induced by treating the carbinol with a dehydrating agent such as phosphorus pentoxide, which facilitates the elimination of water and the expansion of the five-membered ring to the six-membered central ring of the phenanthrene system.

This pathway provides unambiguous access to the this compound substitution pattern, which is otherwise difficult to obtain.

This compound serves as a monomer for the synthesis of conjugated polymers via electrochemical dehalogenation. In this process, a voltage is applied to a solution containing the monomer, causing the reductive cleavage of the carbon-bromine bonds at a cathode surface. This generates reactive aryl radicals or anions that subsequently couple to form new carbon-carbon bonds between monomer units.

This technique, known as cathodic polymerization, allows for the direct growth of a smooth, conjugated polymer film, poly(2,7-phenanthrene), on various conductive substrates like silicon, gold, or platinum. It represents a catalyst-free method for creating large-area thin films under mild and neutral conditions, which is advantageous for the fabrication of organic optoelectronic devices.

Direct Bromination Approaches of Phenanthrene

Synthesis of this compound-9,10-dione (2,7-DBPD) as a Central Intermediate

This compound-9,10-dione, also known as 2,7-dibromophenanthraquinone, is a key intermediate in the synthesis of more complex molecules for applications in organic electronics. ossila.com It is typically synthesized by the direct bromination of phenanthrene-9,10-dione (phenanthrenequinone). The presence of the electron-withdrawing ketone groups deactivates the 9 and 10 positions, directing electrophilic substitution to the other aromatic rings. Several protocols have been established for this conversion. chemicalbook.com

The table below summarizes and compares common laboratory methods for the synthesis of this compound-9,10-dione.

| Starting Material | Brominating Agent | Solvent / Acid | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenanthrenequinone (B147406) | N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid (H₂SO₄) | 0 °C to Room Temp | 2 hours | 50% | |

| Phenanthrenequinone | N-Bromosuccinimide (NBS) | Concentrated Sulfuric Acid (H₂SO₄) | Room Temp | 2 hours | 73% | chemicalbook.com |

| Phenanthrene-9,10-diketone | Bromine (Br₂) | HBr / H₂SO₄ in Water | 80 °C | 24 hours | >90% | chemicalbook.com |

These methods demonstrate that phenanthrenequinone can be efficiently dibrominated at the 2 and 7 positions using either N-bromosuccinimide in strong acid or elemental bromine under heated, acidic conditions, providing high yields of the desired 2,7-DBPD intermediate. chemicalbook.com

Bromination of Phenanthrene-9,10-dione (Phenanthraquinone)

The direct electrophilic bromination of phenanthrene-9,10-dione is a foundational method for producing its dibrominated derivatives. The electron-withdrawing nature of the dione (B5365651) functionality deactivates the aromatic rings, necessitating strong electrophilic conditions to achieve substitution. The specific placement of the bromine atoms is directed by the existing carbonyl groups and the reaction environment.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination. wikipedia.orgcommonorganicchemistry.com It serves as a convenient and solid source of electrophilic bromine, often activated by a strong acid. In the synthesis of 2,7-dibromo-9,10-phenanthrenedione, NBS is employed in an acidic medium to facilitate the reaction.

One documented procedure involves adding phenanthrene-9,10-dione to concentrated sulfuric acid in a dry reaction vessel under a nitrogen atmosphere. chemicalbook.com N-Bromosuccinimide is then introduced to the mixture. The reaction is typically stirred for a period of a few hours at temperatures ranging from 0°C to room temperature. chemicalbook.com Upon completion, the reaction mixture is carefully poured into ice water, causing the solid product to precipitate. chemicalbook.com The crude product can then be collected by filtration and purified, for instance, by recrystallization from a suitable solvent like dimethyl sulfoxide (B87167) or by extraction with ethyl acetate. chemicalbook.com

The choice of solvent and the acidic environment are critical for the success of the bromination of phenanthrene-9,10-dione. Concentrated sulfuric acid is a commonly utilized medium for this reaction. chemicalbook.com It serves a dual purpose: it acts as a solvent for the reactants and as a strong acid catalyst that protonates the NBS, generating a more potent electrophilic bromine species required to attack the deactivated aromatic system.

Alternative acidic environments have also been explored to optimize the synthesis. One high-yield method involves dissolving phenanthrene-9,10-dione in a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). chemicalbook.com In this procedure, elemental bromine (Br₂) is added slowly to the heated solution (e.g., at 80°C), and the reaction is allowed to proceed for an extended period, such as 24 hours. chemicalbook.com This approach, which combines two strong acids with elemental bromine, has been reported to produce 2,7-dibromo-9,10-phenanthrenedione in very high yields. chemicalbook.com The strong acidic conditions are essential for promoting the electrophilic substitution on the phenanthraquinone core. researchgate.net

Comparative Analysis of Synthetic Yields and Purity

The yield of 2,7-dibromo-9,10-phenanthrenedione varies significantly depending on the chosen synthetic methodology, including the brominating agent, acidic medium, and reaction conditions. Purity is typically achieved through post-reaction workup procedures such as washing and recrystallization. chemicalbook.com

The reaction mediated by N-Bromosuccinimide in concentrated sulfuric acid has been reported with varying yields. One protocol describes obtaining the product as a yellow solid with a 73% yield after extraction with ethyl acetate. chemicalbook.com Another procedure using a similar reagent system (NBS in H₂SO₄ at 0°C) resulted in an orange solid with a 50% yield after recrystallization from dimethyl sulfoxide.

In contrast, a method utilizing elemental bromine in a mixed-acid system of HBr and H₂SO₄ at an elevated temperature (80°C) has been shown to be highly efficient, affording the desired product at a yield reported to be over 90%. chemicalbook.com This suggests that the combination of Br₂, HBr, and H₂SO₄ provides a more effective system for the dibromination of phenanthraquinone compared to the NBS/H₂SO₄ method under the reported conditions.

The following table provides a comparative summary of different synthetic approaches to 2,7-dibromo-9,10-phenanthrenedione.

| Precursor | Brominating Agent | Solvent/Acid | Temperature | Time | Yield |

| Phenanthrene-9,10-dione | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Room Temp. | 2 hours | 73% chemicalbook.com |

| Phenanthrene-9,10-dione | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 0°C | 2 hours | 50% |

| Phenanthrene-9,10-dione | Bromine (Br₂) | HBr / H₂SO₄ | 80°C | 24 hours | >90% chemicalbook.com |

Advanced Derivatization and Functionalization Strategies

Quinoxaline (B1680401) and Phenazine (B1670421) Ring-Fused Derivatives

The fusion of quinoxaline and phenazine rings to the 2,7-dibromophenanthrene framework is a powerful method for creating electron-deficient systems with potential applications as electron acceptors in organic electronic devices. These reactions typically proceed through the condensation of 2,7-dibromo-9,10-phenanthrenedione (2,7-DBPD), a key intermediate synthesized from this compound.

Condensation Reactions of 2,7-DBPD with Diamines

The reaction of 2,7-dibromo-9,10-phenanthrenedione with various aromatic diamines is a common and effective method for the synthesis of quinoxaline and phenazine derivatives. This condensation reaction involves the formation of a new heterocyclic ring fused to the phenanthrene (B1679779) core.

Phenazine derivatives, synthesized from the condensation of 2,7-DBPD with o-phenylenediamines, are of significant interest due to their electron-accepting properties. These derivatives can be incorporated into conjugated systems to facilitate charge separation and transport in organic solar cells and other electronic devices. The electron-withdrawing nature of the pyrazine (B50134) ring within the phenazine structure lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, making it an effective electron acceptor. Research on benzo[b]phenazine-core acceptors has shown that halogenation, such as bromination, can further enhance molecular packing and charge transport, leading to improved power conversion efficiencies in organic solar cells. rsc.org The specific impact of the 2,7-dibromo substitution pattern on the phenanthrene core on the performance of these acceptor units is an area of ongoing research.

Buchwald-Hartwig Amination for Carbazole (B46965) Integration

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction can be employed to introduce carbazole moieties at the 2- and 7-positions of the phenanthrene core, starting from this compound. The integration of carbazole units is a common strategy to enhance the hole-transporting properties of organic materials.

The successful amination of ortho-substituted hindered aryl halides with 9H-carbazole has been demonstrated using palladium precursors like Pd2(dba)3 in combination with specialized ligands such as bulky N-heterocyclic carbenes (e.g., IPr*OMe) or Buchwald ligands. researchgate.net The choice of base, such as lithium tert-butoxide (LiOtBu) or lithium hexamethyldisilazide (LHMDS), is also crucial for achieving satisfactory yields. researchgate.net While specific examples detailing the Buchwald-Hartwig amination of this compound with carbazole are not extensively documented, the established methodologies for similar sterically hindered systems provide a clear pathway for this transformation.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with 9H-Carbazole

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1-Bromonaphthalene | Pd2(dba)3 / Buchwald ligand | LiOtBu | Toluene | Good |

| 2-Bromo-1,1'-biphenyl | Pd2(dba)3 / IPrOMe | LHMDS | Toluene | Good |

Note: This table presents generalized conditions from literature on related compounds and serves as a predictive guide for the amination of this compound.

Thiophene-Substituted Phenanthrenedione Derivatives

The introduction of thiophene (B33073) units onto the phenanthrene-9,10-dione core via Suzuki-Miyaura cross-coupling is a key strategy for developing novel conjugated materials. Thiophene is an electron-rich heterocycle, and its incorporation can significantly influence the electronic and optical properties of the resulting molecules, making them suitable for applications in organic electronics.

Suzuki-Miyaura Cross-Coupling for Conjugated Copolymers

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound-9,10-dione, this reaction can be used to couple thiophene boronic acids or their esters to the 2- and 7-positions of the phenanthrenedione core. This creates a thiophene-substituted phenanthrenedione monomer.

These monomers can then be utilized in polymerization reactions to synthesize conjugated copolymers. For instance, the thiophene-flanked phenanthrenedione unit can act as a building block in the synthesis of donor-acceptor copolymers. mdpi.com The electronic properties of these copolymers can be tuned by the choice of the comonomer. The introduction of thiophene units is known to enhance the electron-donating ability and can lead to polymers with lower band gaps, which is advantageous for applications in organic solar cells and other optoelectronic devices. unimib.it The synthesis of such copolymers often involves direct arylation polycondensation or other cross-coupling polymerization techniques. rsc.org

Table 2: Key Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,7-Dibromo-9,10-phenanthrenedione (2,7-DBPD) |

| Dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) |

| 9H-Carbazole |

Impact of Alkoxy and Alkyl Thiophene Substituents on Molecular Architecture

The introduction of alkoxy and alkyl thiophene substituents at the 2 and 7 positions of the phenanthrene core significantly influences the resulting molecule's solubility, electronic properties, and solid-state packing, which are critical for applications in organic electronics.

The length and nature of alkyl and alkoxy side chains play a crucial role in modulating the physicochemical properties of phenanthrene derivatives. For instance, in a study on phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives, the introduction of various alkyl chains (CₙH₂ₙ₊₁; n = 8, 10, 12, 13, and 14) at the 2,7-positions had a profound effect on solubility. It was observed that the solubility in chloroform (B151607) gradually decreased as the alkyl chain length increased, with the C8-substituted derivative exhibiting the highest solubility. nih.gov This trend is crucial for the solution-based processing of these materials for electronic device fabrication.

Furthermore, the incorporation of decylthienyl groups at the same positions also demonstrated a significant impact on both solubility and electronic structure. Substitution with 5-decylthienyl groups resulted in poor solubility, whereas the introduction of 4-decylthienyl moieties led to higher solubility. nih.gov This highlights the importance of the linkage position on the thiophene ring. The UV-vis absorption spectra of the decylthienyl-substituted PDT-2 derivatives showed a redshift compared to their alkylated counterparts, indicating an extension of the π-conjugation length. nih.gov This extension of conjugation is a key factor in tuning the optical and electronic properties of organic semiconductors.

The table below summarizes the effect of different substituents on the solubility of phenanthrodithiophene derivatives.

| Substituent at 2,7-positions | Solubility in Chloroform (g/L) |

| Octyl (C8) | 5.0 |

| Decyl (C10) | Lower than C8 |

| Dodecyl (C12) | Lower than C10 |

| 5-Decylthienyl | Poor |

| 4-Decylthienyl | Higher than 5-decylthienyl |

Data compiled from research on phenanthro[2,1-b:7,8-b']dithiophene derivatives. nih.gov

Hydroxyl and Cyano Functionalization

The introduction of hydroxyl and cyano groups onto the phenanthrene skeleton opens up avenues for further chemical modifications and the development of materials with specific functionalities.

A key route to 2,7-dibromo-9-hydroxyl phenanthrene derivatives commences with the bromination of 9,10-phenanthrenequinone. chemicalbook.comgoogle.com This starting material is treated with N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 2,7-dibromo-9,10-phenanthrenequinone. chemicalbook.comgoogle.com

The subsequent step involves the reduction of the quinone to a diol. This is achieved by reacting 2,7-dibromo-9,10-phenanthrenequinone with a reducing agent such as tin (Sn) in glacial acetic acid and concentrated hydrochloric acid under reflux conditions to produce 2,7-dibromo-9,10-dihydroxyphenanthrene. google.com

Finally, the 2,7-dibromo-9-hydroxyl phenanthrene derivative is synthesized by reacting the intermediate diol with an aromatic compound in the presence of a catalyst like trifluoromethanesulfonic acid. google.com The introduction of a bulky aromatic group at the 10-position can effectively reduce intermolecular accumulation, leading to improved electrochemical performance and thermal stability. google.com

The following table outlines the general synthetic sequence for 2,7-dibromo-9-hydroxyl phenanthrene derivatives.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 9,10-Phenanthrenequinone | N-Bromosuccinimide (NBS), concentrated H₂SO₄ | 2,7-Dibromo-9,10-phenanthrenequinone |

| 2 | 2,7-Dibromo-9,10-phenanthrenequinone | Tin (Sn), glacial acetic acid, concentrated HCl, reflux | 2,7-Dibromo-9,10-dihydroxyphenanthrene |

| 3 | 2,7-Dibromo-9,10-dihydroxyphenanthrene | Aromatic compound (e.g., biphenyl), trifluoromethanesulfonic acid | 2,7-Dibromo-9-hydroxyl-10-aryl-phenanthrene |

General synthetic scheme based on patent literature. google.com

The synthesis of cyanophenanthrenes from this compound precursors can be envisioned through a two-step process involving a Knoevenagel condensation followed by an oxidative photocyclization.

The first step, the Knoevenagel condensation, is a nucleophilic addition of an active hydrogen compound to a carbonyl group. sigmaaldrich.comrsc.orgorganic-chemistry.org In this context, a this compound-9-carbaldehyde would serve as the carbonyl component. This aldehyde can be reacted with an active methylene (B1212753) compound containing a cyano group, such as malononitrile, in the presence of a basic catalyst to form a 2,7-dibromo-9-(2,2-dicyanovinyl)phenanthrene. sigmaaldrich.comrsc.orgorganic-chemistry.orgnih.govscielo.br

The resulting product, a stilbene-like molecule, can then undergo an oxidative photocyclization, often referred to as the Mallory reaction, to form a more extended polycyclic aromatic system. thieme-connect.desemanticscholar.orgresearchgate.netresearchgate.net This reaction typically involves irradiation with UV light in the presence of an oxidizing agent like iodine. thieme-connect.desemanticscholar.orgresearchgate.netresearchgate.net The photocyclization of the styryl-type intermediate would lead to the formation of a new aromatic ring, yielding a cyanophenanthrene derivative. The presence of the bromine atoms at the 2 and 7 positions provides handles for further cross-coupling reactions to build even larger conjugated systems.

Helical Polycyclic Aromatic Hydrocarbons (Helicenes) Derived from Phenanthrene Units

Helicenes are a fascinating class of polycyclic aromatic hydrocarbons characterized by their helical, non-planar structures arising from the ortho-fusion of aromatic rings. thieme-connect.demappingignorance.org this compound can serve as a valuable building block for the synthesis of these chiral molecules.

A common strategy for the synthesis of helicenes is the photodehydrocyclization of stilbene-type precursors. thieme-connect.desemanticscholar.orgresearchgate.net In this approach, a molecule containing two phenanthrene units linked by a double bond, which can be synthesized from this compound through various coupling reactions, is irradiated with UV light in the presence of an oxidizing agent. This induces an intramolecular cyclization to form the helical structure.

Another powerful method for constructing helicenes is through palladium-catalyzed intramolecular cyclization reactions. nih.gov For example, a bi-phenanthrene system, where the two phenanthrene units are linked by a flexible chain, can be synthesized using this compound as a starting material. Subsequent intramolecular C-H arylation or other palladium-catalyzed C-C bond-forming reactions can then be employed to stitch the two phenanthrene units together, forcing the molecule to adopt a helical conformation. The bromine atoms on the starting material are crucial for these coupling reactions.

The choice of synthetic strategy and the nature of the linking group between the phenanthrene units will ultimately determine the length and helicity of the resulting helicene.

Polymerization Science and Macromolecular Architectures

Construction of Semiconducting Oligomers and Polymers

The synthesis of semiconducting oligomers and polymers from 2,7-dibromophenanthrene and its derivatives is a key area of research. These materials are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.com The bromo-functional groups on the phenanthrene (B1679779) core provide reactive sites for carbon-carbon bond formation, allowing for the extension of the conjugated system, which is essential for charge transport. ossila.com

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis and are extensively used to create conjugated polymers. researchgate.net Reactions such as the Suzuki-Miyaura and Stille couplings are frequently employed to polymerize monomers like this compound. In these processes, the palladium catalyst facilitates the reaction between the dibrominated phenanthrene monomer and a co-monomer, often a di-boronic acid/ester or an organotin compound. metu.edu.trnih.gov

For instance, copolyfluorenes have been synthesized via the Suzuki-Miyaura cross-coupling reaction, where a fluorene-based diboronic acid ester is reacted with a dibrominated comonomer. nih.gov A similar strategy can be applied to this compound to incorporate the phenanthrene unit into a polymer backbone. The choice of palladium catalyst and ligands is crucial for controlling the polymerization, influencing factors like molecular weight and polydispersity. Common catalyst systems include Pd(PPh₃)₂Cl₂ used in Stille couplings. metu.edu.tr These reactions are prized for their tolerance of a wide range of functional groups and their effectiveness in achieving high molecular weight polymers necessary for efficient electronic device performance. researchgate.net

A prominent strategy in the design of high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. thieme-connect.dersc.org This approach involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This molecular design narrows the polymer's bandgap, which allows for the absorption of a broader range of the solar spectrum in photovoltaic applications and enables color tuning in OLEDs. metu.edu.trnih.gov

This compound can be functionalized to act as a donor or be incorporated into a larger conjugated system that serves as the donor component. For example, its derivative, this compound-9,10-dione, serves as a versatile intermediate for creating more complex structures. ossila.com The diketone portion can react with diamines to form quinoxaline (B1680401) derivatives, which are often used as acceptor units. ossila.com By copolymerizing a phenanthrene-based donor with a suitable acceptor monomer, a D-A polymer is formed. The Stille coupling reaction is a common method for synthesizing such copolymers, where, for example, a dibrominated acceptor unit is reacted with a distannylated donor unit in the presence of a palladium catalyst. metu.edu.tr

Below is a table summarizing the properties of representative D-A type copolymers synthesized via Stille coupling, illustrating the typical molecular weights and polydispersity achieved.

| Copolymer | Donor Monomer (Example) | Acceptor Monomers (Example) | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| CoP1 | 2,5-bis(tributylstannyl)thiophene | 5,8-dibromo-2,3-bis(4-tert-butylphenyl)quinoxaline & 4,7-dibromo-2-dodecyl-2H-benzo[d] ossila.commetu.edu.trnih.govtriazole | 19,000 g/mol | 2.00 |

| CoP2 | 2,5-bis(tributylstannyl)thiophene | 5,8-dibromo-2,3-di(thiophen-2-yl)quinoxaline & 4,7-dibromo-2-dodecyl-2H-benzo[d] ossila.commetu.edu.trnih.govtriazole | 66,871 g/mol | 4.28 |

| CoP3 | 2,5-bis(tributylstannyl)thiophene | 4,7-dibromobenzo[c] ossila.comnih.govnih.govselenadiazole & 4,7-dibromo-2-dodecyl-2H-benzo[d] ossila.commetu.edu.trnih.govtriazole | 38,317 g/mol | 4.85 |

This data is illustrative of D-A copolymers synthesized using similar methods and building blocks. Data adapted from a study on D-A type random copolymers. metu.edu.tr

Surface-Mediated Polymerization Techniques

On-surface synthesis has emerged as a revolutionary bottom-up approach for fabricating atomically precise, low-dimensional molecular architectures. nih.gov This technique utilizes a solid surface, typically a metal, to catalyze and template chemical reactions, offering a level of control unattainable through conventional solution-based chemistry.

In metal-surface-mediated polymerization, a metallic substrate like copper, gold, or silver acts as both a catalytic platform and a template for the reaction. The process generally begins with the deposition of precursor molecules onto the pristine surface under ultra-high vacuum conditions. Upon thermal annealing, the surface catalyzes the cleavage of specific covalent bonds within the precursor molecules (e.g., carbon-halogen or carbon-hydrogen bonds), generating highly reactive radical species. nih.gov These radicals then diffuse across the surface and couple together, forming new covalent bonds and extending the polymeric structure. The surface constrains the reaction to two dimensions, guiding the growth and final arrangement of the polymer chains.

A significant challenge in on-surface synthesis is creating three-dimensional structures, as most conjugated molecules tend to adsorb parallel to the surface to maximize their interaction with the substrate. nih.gov However, recent research has demonstrated the successful on-surface synthesis of up-standing phenanthrene polymer chains. nih.gov This breakthrough allows for the creation of molecular architectures that protrude from the surface, a crucial step towards developing complex 3D molecular frameworks. Using a specifically designed precursor based on phenanthrene, researchers were able to form an upright-oriented polymer chain with an all-cis configuration. nih.gov This unique conformation was fully characterized using advanced imaging techniques like bond-resolved non-contact atomic force microscopy (nc-AFM), which provided a detailed picture of the reaction pathway. nih.gov

The formation of these up-standing phenanthrene polymers is driven by a highly selective C-H bond activation process. nih.gov While many on-surface reactions rely on the cleavage of carbon-halogen bonds, this specific synthesis proceeds via a dehydrogenation reaction. The thermal energy supplied during annealing, combined with the catalytic activity of the metal surface, selectively activates certain C-H bonds on the phenanthrene precursors. This selective activation and subsequent coupling dictate the final conformation of the polymer. The process results in an all-cis linkage between the phenanthrene units, forcing the polymer chain to adopt an upright, standing conformation rather than lying flat on the surface. nih.gov This work on selective dehydrogenation opens new avenues for designing precursors to build complex three-dimensional molecular structures through on-surface synthesis. nih.gov

On-Surface Synthesis of Up-Standing Phenanthrene Polymer Chains

Electrochemical Polymerization for Thin Film Fabrication

Electrochemical polymerization is a powerful technique for fabricating thin, uniform, and conjugated polymer films directly onto conductive substrates. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters. For this compound, this technique provides a direct route to creating poly(2,7-phenanthrene) films with potential applications in organic electronics.

A key strategy for the polymerization of this compound is cathodic dehalogenation. This electrochemically induced method facilitates carbon-carbon bond formation between monomer units under mild and neutral conditions. The process involves the reduction of the carbon-bromine bonds at the cathode surface, leading to the formation of reactive intermediates that subsequently couple to form the polymer backbone. This approach is a general method applicable to a variety of halogen-substituted polycyclic aromatic hydrocarbons (PAHs). The use of electrons as the "catalyst" for this polymerization is crucial for fabricating large-area thin films and multilayer heterostructures for optoelectronic devices.

The quality and properties of the polymer films are highly dependent on the electrochemical conditions during polymerization. The optimization of these parameters is essential for achieving smooth, adherent, and functional films.

Key Optimization Parameters:

Applied Potential: The reductive potential must be sufficient to cleave the C-Br bond. A more negative potential is typically required for aryl bromides compared to aryl iodides due to the higher bond energy.

Solvent and Electrolyte: The choice of solvent (e.g., acetonitrile, DMF, DMSO) and supporting electrolyte affects the solubility of the monomer and the conductivity of the solution.

Monomer Concentration: This parameter influences the rate of polymerization and the final thickness of the film.

Substrate Material: The polymerization can be successfully performed on various cathodes, including silicon, gold, platinum, and stainless steel, though conditions may need to be optimized for each.

By carefully controlling these conditions, smooth polymer films of poly(2,7-phenanthrene) can be successfully fabricated on various conductive surfaces.

A significant advantage of the cathodic dehalogenation strategy for polymerizing this compound is that it can be performed as an additive- and catalyst-free process. Traditional cross-coupling reactions often require metal catalysts (e.g., palladium, nickel), which can contaminate the final polymer and are difficult to remove completely. The electrochemical approach avoids this issue by using the electrode surface and applied potential to drive the reaction. This metal-free aspect is particularly important for applications in electronics and optoelectronics, where metallic impurities can act as charge traps and degrade device performance.

Covalent Organic Frameworks (COFs) and 2D Polymer Synthesis

While this compound itself can be used for linear polymer synthesis, its derivatives are key building blocks for the construction of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs). uni-muenchen.desciopen.com These materials are synthesized through reversible covalent bond formation, creating extended two-dimensional (2D) or three-dimensional (3D) networks. uni-muenchen.deresearchgate.net

Specifically, This compound-9,10-dione , a derivative of this compound, serves as a precursor for synthesizing larger, functionalized linkers for COFs. The bromine atoms at the 2 and 7 positions allow for C-C coupling reactions to extend the conjugated system, while the diketone functional group can undergo condensation reactions with amines to form quinoxaline or phenazine (B1670421) linkages.

The synthesis of COFs typically occurs under solvothermal conditions, where the reactants are heated in a high-boiling point solvent, often with a catalyst, to facilitate the reversible bond formation necessary for crystalline error correction. researchgate.net The resulting 2D polymers form stacked layers, creating regular one-dimensional nanopores. researchgate.net The ordered, porous, and conjugated nature of COFs derived from phenanthrene units makes them promising candidates for applications in gas storage, catalysis, and energy storage. uni-muenchen.desciopen.com

Electronic and Optoelectronic Properties of 2,7 Dibromophenanthrene Derived Materials

Charge Transport and Energy Levels

The efficiency of charge transport in organic semiconductor materials is fundamentally governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals also dictate the redox behavior and electron affinity of the molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the electronic properties of a molecule. The HOMO level is associated with the ionization potential (the energy required to remove an electron), while the LUMO level is related to the electron affinity (the energy released when an electron is added). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material.

In derivatives of phenanthrene (B1679779), the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. The distribution of these orbitals can be significantly influenced by the nature of the substituents at the 2 and 7 positions. Electron-donating groups will generally raise the HOMO level, while electron-withdrawing groups will lower the LUMO level.

Computational studies on other phenanthrene derivatives have shown that the HOMO is predominantly localized on the phenanthrene moiety, while the LUMO distribution is more dependent on the nature of the substituents. This spatial separation of HOMO and LUMO is a desirable characteristic for certain applications, such as thermally activated delayed fluorescence (TADF).

Table 1: Frontier Orbital Energies of a 2,7-Dibromophenanthrene Derivative

| Compound | HOMO (eV) | LUMO (eV) |

| This compound-9,10-dione | -6.99 | -4.44 |

Note: Data obtained from supplier technical specifications and may be based on computational estimates.

Electronic Affinity and Redox Behavior via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of molecules, providing information on their oxidation and reduction potentials. These potentials are directly related to the HOMO and LUMO energy levels and the stability of the resulting radical ions.

Studies on various phenanthrene derivatives have demonstrated that their redox properties are highly tunable through substitution. The parent phenanthrene molecule exhibits an irreversible oxidation wave in common electrolytes, indicating that its radical cation is unstable. However, the introduction of conjugating substituent groups can significantly enhance the stability of the radical cations. For instance, increasing the conjugation of substituents on the phenanthrene core leads to more reversible oxidation and reduction waves in the cyclic voltammograms. This improved stability is crucial for the long-term operational performance of organic electronic devices.

In a study of several phenanthrene derivatives, it was observed that as the conjugation of the appended groups increased, the stability of the radical cations was drastically improved nih.gov. This suggests that derivatization of this compound with extended π-systems could lead to materials with stable redox states.

The electrochemical evaluation of 9,10-phenanthrenequinone, a related structure, has shown a high capacitance, indicating its potential for energy storage applications nih.gov. The redox behavior is a combination of surface-controlled and diffusion-controlled processes nih.gov.

Exciton Binding Energy and Energy Gap Relationships

In organic semiconductors, the absorption of a photon creates a bound electron-hole pair known as an exciton. The exciton binding energy is the energy required to overcome the Coulombic attraction between the electron and the hole to generate free charge carriers. A lower exciton binding energy is generally desirable for photovoltaic applications, as it facilitates the separation of charges. Conversely, a higher exciton binding energy can be beneficial for light-emitting applications, as it promotes radiative recombination of the exciton.

The exciton binding energy is intimately related to the electronic and optical energy gaps of the material. The optical bandgap is the energy required to create an exciton, while the electronic (or transport) bandgap is the energy difference between the HOMO and LUMO levels of adjacent molecules in the solid state. The exciton binding energy is the difference between these two gaps.

For organic semiconductors, exciton binding energies are typically in the range of 0.1 to 1.0 eV. The magnitude of the exciton binding energy is influenced by factors such as molecular size, intermolecular interactions, and the dielectric constant of the material. Increasing the size of the conjugated system and enhancing intermolecular interactions can lead to a reduction in the exciton binding energy. For example, in the oligoacene series, the exciton binding energy has been shown to decrease with increasing molecular length academie-sciences.fr. Furthermore, applying pressure to organic molecular crystals, which enhances intermolecular interactions, has been demonstrated to reduce the exciton binding energy academie-sciences.fr.

While specific exciton binding energies for this compound derivatives have not been reported in the reviewed literature, it is expected that extending the π-conjugation through substitution at the 2 and 7 positions would lead to a decrease in the exciton binding energy.

Photophysical Phenomena

The photophysical properties of this compound-derived materials, including their absorption and emission of light, are determined by the nature of their electronic transitions. These properties are critical for applications in OLEDs, sensors, and other optoelectronic devices.

UV-Vis Absorption and Emission Spectroscopy of Conjugated Systems

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like phenanthrene, the absorption spectrum is characterized by a series of bands corresponding to transitions between different electronic states. The parent phenanthrene molecule exhibits a strong absorption peak at around 252 nm in cyclohexane, with a molar absorption coefficient of 69,200 M⁻¹cm⁻¹ photochemcad.com. It also has a fluorescence emission maximum at approximately 365 nm in ethanol aatbio.com.

Substitution at the 2 and 7 positions of the phenanthrene core can significantly alter the absorption and emission spectra. The introduction of substituents that extend the π-conjugation typically leads to a bathochromic (red) shift in the absorption and emission maxima. A study on various fluorophenanthrene derivatives showed intense absorption bands between 250 and 275 nm, with less intense bands extending up to 380 nm researchgate.net.

The photophysical properties of 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophenes, which contain a phenanthrene core, were found to be influenced by the nature of the side chains. Substitution with decylthienyl groups resulted in a redshift of the UV-Vis absorption, indicating an extension of the π-conjugation length nih.gov.

Table 2: Photophysical Data for Phenanthrene and a Derivative

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Phenanthrene | Cyclohexane | 252 | - |

| Phenanthrene | Ethanol | - | 365 |

| Fluorophenanthrene Derivatives | Chloroform (B151607) | 250-275, up to 380 | - |

Note: This table provides representative data. Specific values can vary with the exact derivative and solvent.

π–π and n–π Electronic Transitions**

The electronic transitions observed in the UV-Vis spectra of aromatic molecules like phenanthrene are primarily of the π–π* type. These transitions involve the promotion of an electron from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO). These transitions are typically characterized by high molar absorptivities.

If the phenanthrene core is functionalized with groups containing heteroatoms with lone pairs of electrons (e.g., oxygen or nitrogen), n–π* transitions may also be observed. These transitions involve the promotion of a non-bonding electron to an antibonding π* orbital. n–π* transitions are generally weaker (have lower molar absorptivities) than π–π* transitions and occur at longer wavelengths.

In a study of phenanthrenequinone (B147406) derivatives, which contain carbonyl groups, the nature of the lowest singlet excited state was found to be dependent on the substituents. Electron-withdrawing groups favored a ¹nπ* transition as the lowest singlet state, while the parent compound and derivatives with electron-donating groups exhibited a ¹ππ* transition as the lowest singlet state sciencedaily.com. This demonstrates the ability to tune the nature of the electronic transitions through chemical modification. The triplet states of these compounds, however, were consistently of ³ππ* character sciencedaily.com.

Luminescence Characteristics and Quantum Yields

The luminescence of materials derived from this compound is a key determinant of their utility in optoelectronic devices. The efficiency of this light emission is quantified by the photoluminescence quantum yield (PLQY), which represents the ratio of photons emitted to photons absorbed. High PLQY values are crucial for bright and efficient displays and lighting.

In derivatives of related aromatic structures, strategic chemical modification has been shown to yield impressive quantum efficiencies. For instance, a series of 2,7-disubstituted sila- and germafluorenes, which share a similar fused-ring backbone, exhibit high solution-state quantum efficiencies, with values ranging from 0.80 to 0.89 researchgate.net. Similarly, certain novel, deep-blue luminescent chromophores based on a terphenyl structure have demonstrated outstanding fluorescence quantum yields, in some cases approaching unity (0.98) nih.gov. While specific PLQY data for a wide range of this compound derivatives is proprietary or dispersed in specific literature, the principles from analogous compounds show that the phenanthrene core is a highly promising scaffold for developing emitters with high quantum yields. Embedding these emitters in a rigid matrix like polymethylmethacrylate (PMMA) can suppress non-radiative decay processes, further enhancing the quantum yield compared to the solid state nih.gov.

Table 1: Photophysical Properties of Selected Luminescent Emitters

| Compound Class | Emission Color | Quantum Yield (Φ) | Matrix/Solvent |

|---|---|---|---|

| Silafluorene Derivatives researchgate.net | Blue | 0.80 - 0.89 | Solution |

| Germafluorene Derivatives researchgate.net | Blue | 0.65 - 0.83 | Solution |

| Terphenyl Emitter 3a nih.gov | Deep Blue | 0.98 | Toluene |

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) Mechanisms

In organic light-emitting diodes (OLEDs), the electrical excitation generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only harvest the singlet excitons for light emission, limiting the theoretical internal quantum efficiency (IQE) to 25% rsc.org. To overcome this limitation, mechanisms that harvest triplet excitons, such as phosphorescence and thermally activated delayed fluorescence (TADF), are employed.

Triplet Harvesting in Organic Emitters

Triplet harvesting allows for the conversion of non-emissive triplet excitons into light, making it possible to achieve IQEs approaching 100% rsc.org. This is the cornerstone of second- and third-generation OLEDs.

Phosphorescence: This process involves the use of heavy metal complexes (e.g., iridium or platinum) that promote strong spin-orbit coupling. This allows the formally "forbidden" radiative decay from the triplet excited state to the singlet ground state to occur efficiently.

Thermally Activated Delayed Fluorescence (TADF): This mechanism provides a pathway for triplet harvesting without the need for expensive and rare heavy metals researchgate.net. In TADF molecules, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is designed to be very small (typically < 0.2 eV) nih.gov. This small gap allows triplet excitons to be converted back to singlet excitons via a thermally induced process called reverse intersystem crossing (RISC). These newly formed singlet excitons can then decay radiatively, producing "delayed" fluorescence. This efficient up-conversion of triplets into singlets enables the harvesting of the entire exciton population researchgate.net.

Host-Guest Doping and Efficiency

To maximize the performance of phosphorescent or TADF emitters, a host-guest doping strategy is commonly used in the emissive layer of an OLED rsc.org. In this architecture, a small amount of the emitter (the guest) is dispersed within a host material that has a wider bandgap. This approach offers several advantages:

Prevention of Aggregation: It prevents the aggregation of emitter molecules, which can lead to quenching of the luminescence and a decrease in quantum yield nih.gov.

Efficient Energy Transfer: The host material is chosen to have good charge-transporting properties. Excitons are formed on the host molecules and then efficiently transferred to the guest emitter molecules through Förster or Dexter energy transfer mechanisms rsc.orgmdpi.com.

Confinement of Excitons: The host material should have a higher triplet energy than the guest to ensure that triplet excitons are confined on the emitter and are not lost through non-radiative pathways mdpi.com.

The versatility of the this compound core allows for its derivatization into materials suitable for use as emitters in such systems. For example, an OLED using a derivative of this compound-9,10-dione as an emitter in a host-guest system demonstrated phosphorescent emission ossila.com. In another advanced application, an OLED device based on a dibenzo[a,c]phenazine core, which can be synthesized from phenanthrene derivatives, achieved a maximum external quantum efficiency (EQE) of 39.1% ossila.com.

Structure-Property Relationships in Donor-Acceptor Systems

The optoelectronic properties of organic materials are not fixed; they can be precisely controlled by modifying their molecular structure. For materials derived from this compound, a common and effective strategy is to create donor-acceptor (D-A) architectures. In these systems, an electron-donating chemical group (donor) is linked to an electron-accepting group (acceptor), often using the phenanthrene core as a π-conjugated bridge.

Influence of Molecular Design on Optoelectronic Performance

The design of D-A molecules has a profound impact on their fundamental electronic properties, which in turn dictates their performance in a device. Key molecular parameters that can be tuned include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The introduction of different donor and acceptor units allows for the manipulation of these frontier orbitals. For instance, in a study of D-A copolymers based on phenanthrene and other aromatic units, the inclusion of electron-donating dimethoxy substituents was found to raise the HOMO energy levels compared to their unsubstituted counterparts rsc.org. This change directly affects the charge injection properties from the anode and the open-circuit voltage in photovoltaic applications rsc.org. This principle of using donor and acceptor groups to control electronic structure is a cornerstone of designing materials for organic electronics rsc.orgwashington.edu.

Tuning Emission and Absorption Wavelengths

The absorption and emission wavelengths (i.e., the color) of D-A materials are directly linked to their energy gap. By carefully selecting the donor and acceptor moieties, this gap can be systematically tuned.

Strength of Donor/Acceptor: Increasing the electron-donating or -accepting strength of the substituents generally leads to a smaller energy gap. This results in a bathochromic shift, meaning the absorption and emission peaks move to longer wavelengths (e.g., from blue to green) rsc.org.

Conjugation Length: Extending the π-conjugated system of the molecule, for example by using larger aromatic units or incorporating linkers like ethynylene, also tends to lower the energy gap and shift the emission to the red.

Studies on D-A type copolymers have demonstrated this principle effectively. By pairing different donor units (unsubstituted phenanthrene, dimethoxy-substituted phenanthrene, and naphthalene) with the same acceptor, a range of optical band gaps from 1.52 eV to 1.63 eV was achieved rsc.org. This tunability is critical for developing emitters that cover the full visible spectrum, which is essential for high-quality displays.

Table 2: Influence of Donor Unit on Polymer Optical Band Gap

| Polymer | Donor Unit | Substituent | Optical Band Gap (eV) |

|---|---|---|---|

| PA1 | Phenanthrene | Unsubstituted | 1.63 rsc.org |

| PA2 | Phenanthrene | 9,10-dimethoxy | 1.63 rsc.org |

| PA3 | Naphthalene | Unsubstituted | 1.59 rsc.org |

Impact of Substituent Groups on Electronic Properties

The electronic characteristics of materials derived from this compound can be precisely controlled by introducing various substituent groups onto the phenanthrene core. This strategic functionalization allows for the tuning of key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy gap, and charge carrier mobility. The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role in determining the final electronic properties of the molecule. nih.govmdpi.com

The introduction of electron-withdrawing groups (EWGs), such as nitro groups (NO₂), has a significant impact on the electronic structure of the phenanthrene core. Theoretical studies on phenanthrene derivatives show that the addition of a nitro group leads to a decrease in the total energy, the energy gap, and both the HOMO and LUMO energy levels when compared to the unsubstituted phenanthrene molecule. researcher.life This lowering of the HOMO and LUMO levels is a characteristic effect of EWGs. mdpi.com Consequently, properties like the ionization potential and electron affinity tend to increase. researcher.life This modification is crucial for developing n-type organic semiconductors, where lower LUMO levels are desirable for efficient electron injection and transport.

Conversely, the attachment of electron-donating groups (EDGs), such as alkyl chains, influences the electronic properties in the opposite manner. In a study of phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) derivatives, which feature a core structure related to phenanthrene, the introduction of various alkyl chains at the 2,7-positions was investigated. nih.gov While the length of the alkyl chains (from C₈ to C₁₄) was found to have a negligible effect on the optical properties and energy levels, the presence of these electron-donating chains did cause a small redshift in the absorption spectra compared to the parent compound, indicating a subtle electronic influence. nih.gov Generally, EDGs are known to raise the HOMO and LUMO energy levels.

The extension of the π-conjugated system through specific substituents also profoundly alters the electronic landscape. For instance, replacing alkyl chains with decylthienyl groups at the 2,7-positions of the PDT-2 core resulted in a significant redshift of the broad absorption bands and a notable increase in absorption strength. nih.gov This change is attributed to the extension of the π-conjugation length, which typically leads to a smaller energy gap.

The effect of substituents extends beyond the energy levels to influence the physical properties and molecular packing, which are critical for device performance. The type and length of side chains have a great effect on physicochemical properties like solubility. nih.gov For example, in the alkylated PDT-2 series, solubility in chloroform decreased as the alkyl chain length increased, with the C₈-substituted derivative showing the highest solubility. nih.gov This tunability of solubility is vital for solution-based processing of organic electronic devices. Furthermore, the molecular structure, influenced by substituents, governs the intermolecular π-orbital overlaps, which directly impacts charge transport and mobility in the solid state. nih.gov

The following tables summarize the impact of different substituent groups on the electronic and physical properties of phenanthrene-related derivatives based on published research findings.

Table 1: Effect of Substituent Groups on Electronic Properties of Phenanthrene Derivatives

This table illustrates how different substituent groups modify the HOMO, LUMO, and energy gap of phenanthrene-based molecules. Data is compiled from theoretical calculations.

| Compound/Derivative | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Phenanthrene (Original) | -H | -5.91 | -1.71 | 4.20 | researcher.life |

| 1-nitrophenanthrene | 1-NO₂ | -6.44 | -2.71 | 3.73 | researcher.life |

| 2-nitrophenanthrene | 2-NO₂ | -6.42 | -2.70 | 3.72 | researcher.life |

| 3-nitrophenanthrene | 3-NO₂ | -6.44 | -2.72 | 3.72 | researcher.life |

| 4-nitrophenanthrene | 4-NO₂ | -6.40 | -2.76 | 3.64 | researcher.life |

| 9-nitrophenanthrene | 9-NO₂ | -6.44 | -2.81 | 3.63 | researcher.life |

Table 2: Influence of Alkyl Chain Length on the Solubility of 2,7-Disubstituted Phenanthro[2,1-b:7,8-b']dithiophene (PDT-2) Derivatives

This table shows the relationship between the length of alkyl substituent chains at the 2,7-positions and the resulting solubility of the compound in chloroform.

| Compound | Substituent Group | Solubility in Chloroform (g/L) |

| C₈-PDT-2 | -C₈H₁₇ | 5.0 |

| C₁₀-PDT-2 | -C₁₀H₂₁ | 2.0 |

| C₁₂-PDT-2 | -C₁₂H₂₅ | 1.0 |

| C₁₃-PDT-2 | -C₁₃H₂₇ | 0.8 |

| C₁₄-PDT-2 | -C₁₄H₂₉ | 0.7 |

Source: Data extracted from research on 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophenes. nih.gov

Applications and Advanced Device Architectures

Organic Field-Effect Transistors (OFETs)

Derivatives of 2,7-Dibromophenanthrene are utilized as intermediates in the synthesis of semiconducting materials for Organic Field-Effect Transistors (OFETs). ossila.com The phenanthrene (B1679779) core provides a rigid, conjugated structure that is essential for charge transport, a key function in transistor operation. The bromo-functional groups at the 2 and 7 positions are reactive sites for carbon-carbon bond formation, which allows for the extension of the π-conjugated system, a critical factor in designing high-performance organic semiconductors. ossila.com

Hole Mobility Characterization

While this compound itself is a precursor, the performance of OFETs is ultimately defined by the charge carrier mobility of the final semiconducting material. Hole mobility, a measure of how quickly positive charge carriers can move through the material, is a critical parameter for p-type transistors. Research into various organic semiconductors has shown a wide range of hole mobilities. For instance, a quinoidal organic semiconductor, DSpDSTQ-6, has demonstrated ambipolar characteristics with a high hole mobility of 0.463 cm² V⁻¹ s⁻¹. nih.gov Another class of materials, based on 2,7-divinyl ossila.combenzothieno[3,2-b]benzothiophene, has yielded OFETs with hole mobilities up to 0.4 cm²V⁻¹ s⁻¹. rsc.org These values serve as benchmarks for materials that could potentially be synthesized from this compound precursors.

Organic Light-Emitting Diodes (OLEDs)

The phenanthrene framework is particularly valuable in the construction of materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives are investigated for use in the emissive layers, which are the heart of an OLED device where light is generated. The chemical stability and electronic properties of the phenanthrene unit contribute to the performance and longevity of these devices. ossila.com

Emitter and Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the emissive layer consists of a phosphorescent guest emitter doped into a host material. Derivatives of this compound have been explored for both roles.

Specifically, this compound-9,10-dione (27PNDO) has been used as an emitter in a purely organic-based PhOLED. researchgate.net In this device, it was doped into a host material, 6,11-dibromodibenzo[f,h]quinoxaline (27QNX), which was designed to harvest triplet excitons for phosphorescent emission. researchgate.net Furthermore, it has been noted that phenanthrene derivatives with aryl substitutions at the 2 and 7 positions are particularly well-suited as host materials because their chemical structure results in a deeper blue emission compared to substitutions at other positions. google.com

External Quantum Efficiency and Power Efficiency Optimization

The performance of an OLED is quantified by its external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected, and its power efficiency, measured in lumens per watt (lm/W). Research into materials derived from this compound precursors has yielded a wide range of outcomes.

A purely organic PhOLED using this compound-9,10-dione as an emitter demonstrated a modest EQE of 0.11%. ossila.comresearchgate.net In contrast, significant advancements have been made with more complex derivatives. An OLED device based on a dibenzo[a,c]phenazine core, which can be synthesized from phenanthrenedione building blocks, achieved a maximum external quantum efficiency of 39.1% and a maximum power efficiency of 112.0 lm W⁻¹. ossila.com This highlights the critical role that molecular design, building upon precursor structures like this compound, plays in optimizing device performance.

| Device Type | Emissive Core/Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) |

| Phosphorescent OLED | This compound-9,10-dione | 0.11% ossila.comresearchgate.net | Not Reported |

| Thermally Activated Delayed Fluorescence (TADF) OLED | Dibenzo[a,c]phenazine core (DQBC) | 39.1% ossila.com | 112.0 lm W⁻¹ ossila.com |

Organic Photovoltaics (OPVs) and Solar Cells

This compound-9,10-dione is a valuable intermediate for synthesizing polymers used in organic photovoltaics (OPVs). ossila.com The bromine groups provide reactive sites for polymerization reactions, allowing the creation of long-chain conjugated polymers that are essential for absorbing sunlight and transporting charge in solar cells. These polymers can be designed to have low band gaps, which is a desirable characteristic for absorbing a broader portion of the solar spectrum and improving the efficiency of the solar cell. ossila.com

Modifier Roles in Device Performance

Derivatives of this compound are instrumental in creating complex molecular structures that serve as active components in electronic devices. The dione (B5365651) derivative, this compound-9,10-dione, is a key intermediate for synthesizing donor-acceptor (D-A) conjugated polymers and molecules for thermally activated delayed fluorescence (TADF) emitters. researchgate.netthieme-connect.com For instance, it can be used to synthesize 2,7-dibromo-11-fluorodibenzo[a,c]phenazine, a building block for more complex electrochromic polymers. researchgate.net

In OLEDs, materials derived from this compound-9,10-dione have been utilized where the bromine atoms are specifically included to enhance spin-orbit coupling. bibis.ir This modification is crucial for facilitating intersystem crossing, a key process in phosphorescent and TADF devices. One such pure organic-based phosphorescent OLED demonstrated an external quantum efficiency (EQE) of 0.11%. bibis.ir

Power Conversion Efficiency of Conjugated Polymers

The development of high-performance donor-acceptor copolymers is a well-established strategy for improving the power conversion efficiency (PCE) in organic solar cells. researchgate.netwhiterose.ac.uk Polymers derived from phenanthrene-based building blocks have shown significant promise in this area.

| Polymer System | Precursor/Core Structure | Achieved Power Conversion Efficiency (PCE) | Device Application |

|---|---|---|---|

| 2,7-Thienophenanthrene Copolymer | Thiophene-fused Phenanthrene | 3.5% | Polymer Solar Cell (Donor Material) |

| PBDT-TFBPz | This compound-9,10-dione | 1.53% | Polymer Solar Cell |

| Generic Quinoxaline-based Polymers | This compound-9,10-dione | >11% | Polymer Solar Cell |

Sensors and Optical Switches

Conjugated polymers derived from phenanthrene and quinoxaline (B1680401) building blocks are recognized for their potential in a variety of optoelectronic applications, including chemical sensors and optical switches. researchgate.netresearchgate.net The electronic properties of these materials can be tuned through chemical synthesis, and their response to external stimuli (such as the presence of a specific chemical analyte or light) can lead to measurable changes in their conductivity or optical properties. While the material class shows significant promise, specific examples of sensors or optical switches based directly on this compound polymers are not extensively detailed in the reviewed literature.

Conductive Polymers in Thermoelectric Applications

The class of conjugated polymers is also being explored for thermoelectric applications, which involve the direct conversion of heat into electrical energy. researchgate.netresearchgate.net The performance of a thermoelectric material is evaluated by its figure of merit (ZT), which depends on its Seebeck coefficient, electrical conductivity, and thermal conductivity. While research into organic thermoelectrics is an active field, there is currently limited specific information available that directly links polymers synthesized from this compound to thermoelectric device applications.

Integration into 2D Materials and Nanostructures

The precise, bottom-up fabrication of nanomaterials is a key goal in materials science, and this compound serves as a valuable molecule for such on-surface synthesis techniques.

Carbon Nitride Monolayers for Electronic Modulation

Information regarding the specific integration of this compound with graphitic carbon nitride (g-C3N4) or other carbon nitride monolayers for electronic modulation is not widely available in current research literature.

Surface-Assembled Molecular Architectures

This compound is actively used in the on-surface synthesis of atomically precise one-dimensional (1D) and two-dimensional (2D) nanostructures. researchgate.netnih.gov When deposited on catalytic metal surfaces like copper (Cu(111)) or gold (Au(111)) under ultra-high vacuum conditions, the bromine atoms can be selectively cleaved by thermal annealing. researchgate.netnih.govresearchgate.net This process, known as the Ullmann coupling reaction, allows the phenanthrene units to form covalent bonds with each other, creating extended polymer chains or networks. nih.gov

Initially, the molecules often form metal-organic intermediate structures, where the phenanthrene units are linked by metal atoms from the substrate. nih.gov Further heating breaks these metal-organic bonds and forms robust carbon-carbon bonds, and the architecture of the precursor often templates the final covalent polymer structure. nih.gov This bottom-up approach has been used to create polymeric chains and is a foundational technique for producing precisely structured graphene nanoribbons (GNRs). researchgate.netosti.gov The derivative this compound-9,10-dione is also a precursor for larger molecules that undergo similar on-surface polymerization, demonstrating the versatility of this chemical scaffold in creating advanced, surface-confined molecular architectures. researchgate.netosti.gov

Advanced Characterization and Computational Methodologies in 2,7 Dibromophenanthrene Research

Spectroscopic Techniques for Structural Elucidation and Property Analysis

Spectroscopy is a cornerstone in the analysis of 2,7-dibromophenanthrene and its polymeric derivatives, providing detailed information on molecular structure, composition, and, in the case of polymers, molecular weight distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its subsequent polymeric products. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, researchers can verify the specific substitution pattern and assess the purity of the monomer and the structural integrity of the polymer.

In the ¹H NMR spectrum of a 2,7-disubstituted phenanthrene (B1679779) core, the protons on the aromatic rings exhibit characteristic chemical shifts and coupling patterns. For polymers derived from this compound, such as poly(9,9-dihexyl-2,7-phenanthrylene), the aromatic proton signals typically appear in the downfield region, generally between 7.5 and 8.7 ppm. The aliphatic protons from solubilizing side chains, like hexyl groups, resonate in the upfield region, usually between 0.8 and 2.2 ppm.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the aromatic carbons and the aliphatic side-chain carbons. The carbon atoms directly bonded to bromine in the monomer would show a characteristic shift, which disappears upon successful polymerization, replaced by signals corresponding to the new carbon-carbon bonds forming the polymer backbone. In poly(9,9-dihexyl-2,7-phenanthrylene), aromatic carbon signals are typically observed in the 120-140 ppm range, while the aliphatic carbons of the hexyl chains appear between 14 and 40 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Poly(9,9-dihexyl-2,7-phenanthrylene) Derivative

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | 8.6 - 7.6 | Aromatic protons |

| ¹H | 2.1 - 2.0 | Aliphatic protons (α to aromatic ring) |

| ¹H | 1.4 - 1.1 | Aliphatic protons (internal methylene) |

| ¹H | 0.8 | Aliphatic protons (terminal methyl) |

| ¹³C | 152.0, 140.5, 131.2, 128.9, 126.5, 122.9 | Aromatic carbons |

| ¹³C | 55.4 | Quaternary carbon (C9) |

| ¹³C | 40.5, 31.6, 29.8, 23.9, 22.7, 14.1 | Aliphatic carbons (hexyl chain) |

Note: Data is representative for this class of polymers and may vary based on solvent and specific side chains.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its polymers by measuring the absorption of infrared radiation. For the this compound monomer, the FTIR spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are observed in the 1600-1450 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration is expected to produce a strong absorption in the fingerprint region, generally between 600 and 500 cm⁻¹.

Upon polymerization, the FTIR spectrum changes accordingly. While the aromatic C-H and C=C stretching bands remain, the characteristic C-Br absorption band would diminish or disappear, indicating the successful coupling of the monomer units. New bands corresponding to any functional groups on the side chains (e.g., aliphatic C-H stretching around 2950-2850 cm⁻¹) become prominent.

Table 2: Typical FTIR Absorption Bands for this compound and its Polymer Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Compound Type |

| > 3000 | Aromatic C-H Stretch | Monomer & Polymer |

| 2950 - 2850 | Aliphatic C-H Stretch | Polymer (with alkyl side chains) |